

Application Notes and Protocols: Synthesis of Sulfonamides using Azepane-1-sulfonyl Chloride

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Compound of Interest

Compound Name: Azepane-1-sulfonyl chloride

Cat. No.: B1340789

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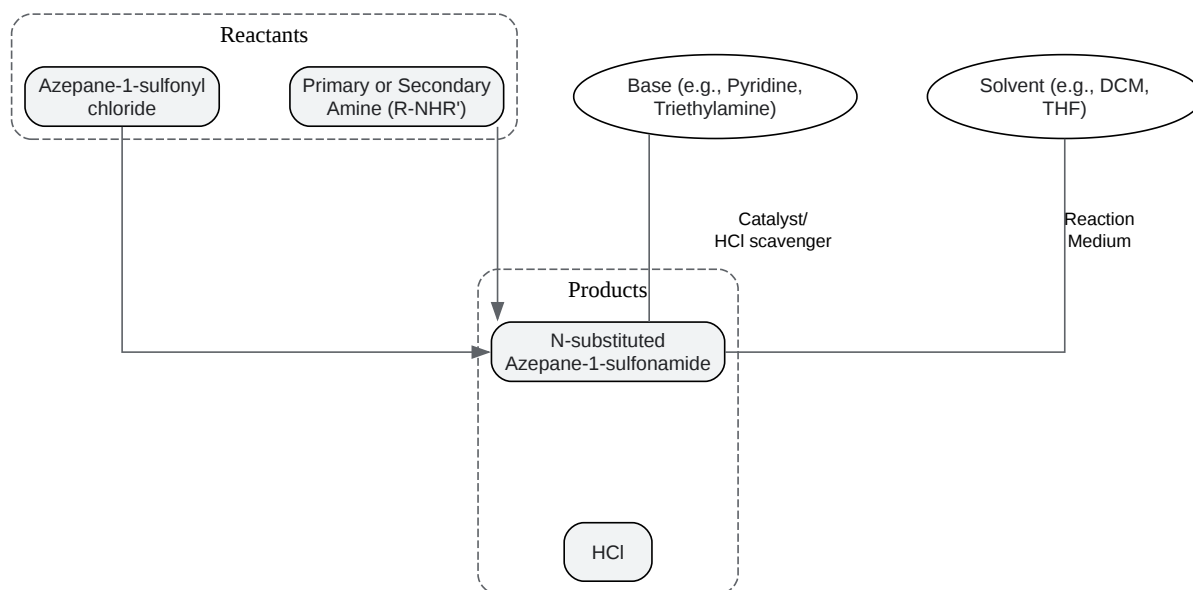
For Researchers, Scientists, and Drug Development Professionals

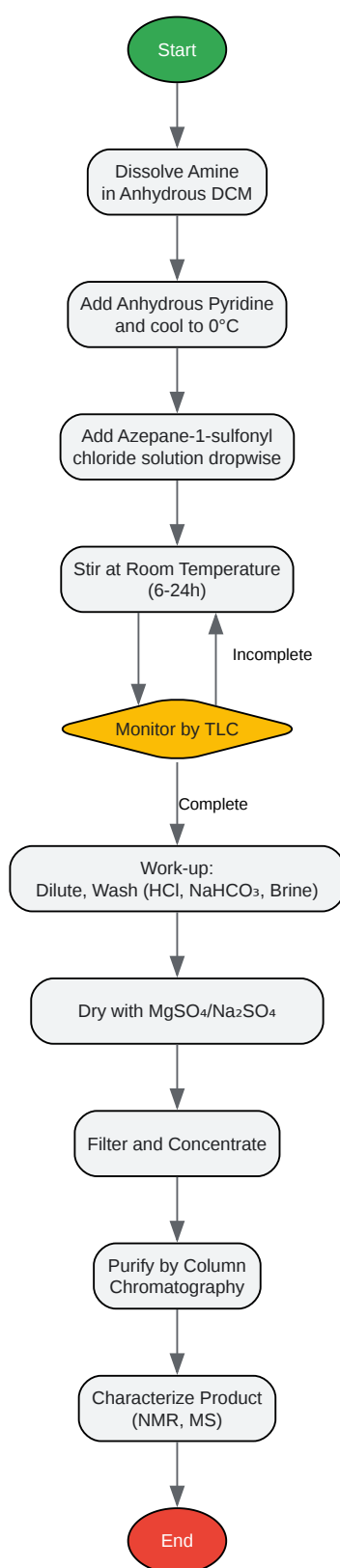
Introduction

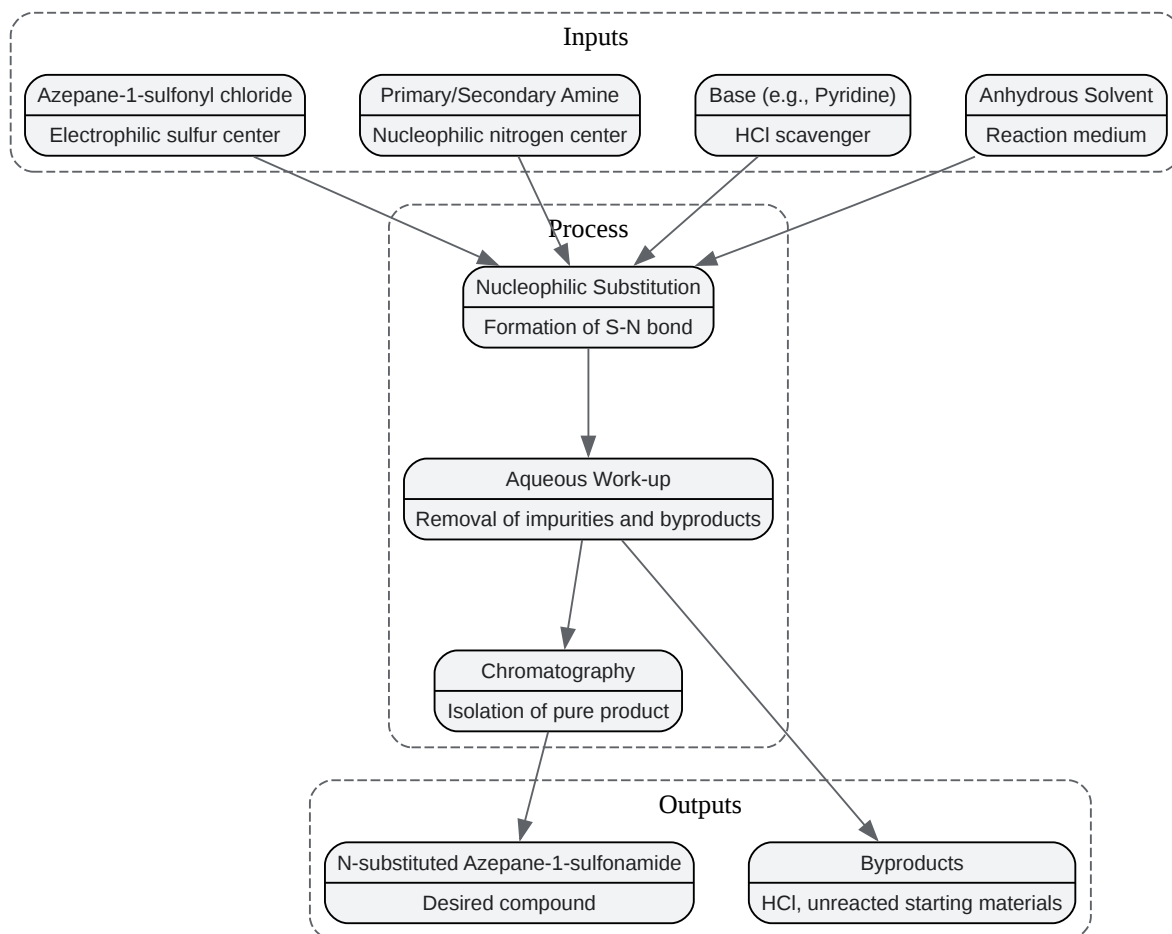
Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-substituted sulfonamides is a cornerstone reaction in drug discovery and development. A common and effective method for this synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides detailed application notes and protocols for the synthesis of sulfonamides using **azepane-1-sulfonyl chloride** as a key reagent. **Azepane-1-sulfonyl chloride** allows for the introduction of the azepane moiety, a seven-membered saturated heterocycle, which can significantly influence a molecule's physicochemical properties, such as lipophilicity and conformational flexibility, thereby impacting its interaction with biological targets.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of **azepane-1-sulfonyl chloride**. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.







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